molecular formula C22H19BrN2O3 B15016104 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromophenoxy)acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromophenoxy)acetohydrazide

Cat. No.: B15016104
M. Wt: 439.3 g/mol
InChI Key: FEAOBRNDJKXIGL-ZVHZXABRSA-N
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Description

N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2-(4-bromophenoxy)acetohydrazide is a hydrazone derivative characterized by a benzyloxy-substituted benzylidene group and a 4-bromophenoxy acetohydrazide chain.

Properties

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19BrN2O3/c23-19-8-12-21(13-9-19)28-16-22(26)25-24-14-17-6-10-20(11-7-17)27-15-18-4-2-1-3-5-18/h1-14H,15-16H2,(H,25,26)/b24-14+

InChI Key

FEAOBRNDJKXIGL-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromophenoxy)acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(4-bromophenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromophenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Differences :

  • Benzylidene Substituents : The target compound’s 4-benzyloxy group contrasts with BDA’s 2,4-dihydroxy (electron-rich) and 4j’s 4-bromo (electron-deficient) groups.
  • Acetohydrazide Chain: The 4-bromophenoxy chain differs from coumarin amino (4j) or diclofenac-derived (anti-inflammatory compounds) chains.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups Source
Target Compound Not reported - Benzyloxy, bromophenoxy -
BDA Not reported - Dihydroxy, bromophenoxy
4j Reported in table 65–75% Bromophenyl, coumarin amino
Diclofenac Hydrazone 6 198–200 80% 4-Chlorophenyl, dichloroanilino
  • Benzyloxy vs.
  • Bromophenoxy Chain: The bromine atom increases molecular weight and steric bulk, which may reduce solubility but enhance stability.
Antimicrobial Activity
  • Compound 4j: Exhibited moderate antibacterial activity against S. aureus and E. coli due to the bromophenyl and coumarin amino groups .
  • Coumarin Derivatives (4e–4i) : Methoxy or hydroxy substituents on the benzylidene group enhanced activity against gram-positive bacteria .

Inference for Target Compound: The bromophenoxy chain may confer antimicrobial properties, but the benzyloxy group’s steric effects could reduce binding efficiency compared to smaller substituents like hydroxy.

Corrosion Inhibition
  • BDA : Achieved 82% inhibition efficiency for copper in unpolluted saltwater, attributed to electron-rich dihydroxy and bromophenoxy groups. Polar oxygen and nitrogen atoms facilitated adsorption onto metal surfaces.
Anti-Inflammatory Activity
  • Diclofenac Hydrazones : Substituted benzylidene groups (e.g., 4-chloro, 3-methoxy) showed significant COX-2 inhibition.
  • Inference: The bromophenoxy chain in the target compound lacks the diclofenac backbone, but its halogenated structure could interact with inflammatory targets.

Mechanistic Insights

  • Electron Effects : Electron-withdrawing groups (e.g., bromine) stabilize the hydrazone core but may reduce electron donation in corrosion inhibition.
  • Steric Effects : Bulky substituents (e.g., benzyloxy) hinder molecular packing or enzyme binding, impacting biological activity.
  • Hydrogen Bonding : Hydroxy or methoxy groups (as in BDA or 4e) enhance solubility and target interaction via H-bonding, which the benzyloxy group lacks.

Recommended Studies :

  • Antimicrobial Screening : Test against gram-positive/negative bacteria to compare with 4j .
  • Corrosion Studies : Evaluate efficiency in polluted/unpolluted media vs. BDA .
  • Structural Optimization : Replace benzyloxy with smaller electron-donating groups to balance activity and solubility.

This compound represents a versatile scaffold for further exploration in materials science and medicinal chemistry.

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